molecular formula C19H19ClN2O3S B2962354 3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105232-96-9

3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2962354
CAS RN: 1105232-96-9
M. Wt: 390.88
InChI Key: QPFPPOATFIBHKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-oxadiazole ring could potentially be synthesized through the cyclization of a suitable precursor, such as a hydrazide or a semicarbazide . The introduction of the chlorophenyl and isobutylphenyl groups would likely involve electrophilic aromatic substitution or a similar reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring is a planar, aromatic ring, which could contribute to the overall stability of the molecule. The chlorophenyl and isobutylphenyl groups are both bulky, hydrophobic groups, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring is relatively stable under normal conditions, but can participate in reactions under certain conditions . The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the isobutylphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the chlorophenyl and isobutylphenyl groups suggests that it would be relatively nonpolar and hydrophobic . The exact melting point, boiling point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One area of research focuses on the synthesis of 1,2,4-oxadiazole derivatives and their subsequent pharmacological evaluation. For instance, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized, showing potential as anti-bacterial agents against both gram-negative and gram-positive bacteria. These compounds were also identified as moderate inhibitors of the α-chymotrypsin enzyme, suggesting their versatile biological activities (Siddiqui et al., 2014).

Antibacterial Activity and Mechanism of Action

Another research direction involves investigating the antibacterial activity and mechanism of action of sulfone derivatives containing 1,3,4-oxadiazole moieties. Specifically, certain sulfone derivatives have shown promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These activities include inhibiting the production of extracellular polysaccharide (EPS) and reducing the gene expression levels of gumB, gumG, gumM, and xanA, highlighting their potential in agricultural applications (Li Shi et al., 2015).

Antifungal and Chitinase Inhibitor Properties

Research has also extended to the synthesis and evaluation of novel sulfone derivatives as antifungal agents and chitinase inhibitors. These compounds have shown moderate to good antifungal activity, with some specifically inhibiting mycelial growth in various fungi. The mechanism of action has been partially attributed to the inhibition of chitinase, suggesting a potential role in controlling fungal pathogens in plants (Weiming Xu et al., 2011).

Antiviral Activity

Additionally, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their evaluation for anti-tobacco mosaic virus activity have been reported. Some of these compounds displayed certain levels of antiviral activity, underscoring the potential for developing new antiviral agents from the 1,3,4-oxadiazole scaffold (Zhuo Chen et al., 2010).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activities and investigating its mechanism of action .

properties

IUPAC Name

3-(2-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-7-9-15(10-8-14)26(23,24)12-18-21-19(22-25-18)16-5-3-4-6-17(16)20/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFPPOATFIBHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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